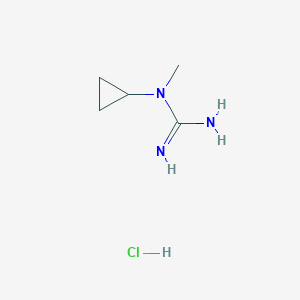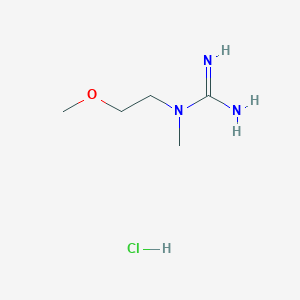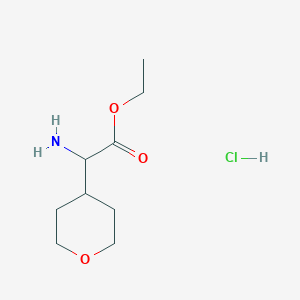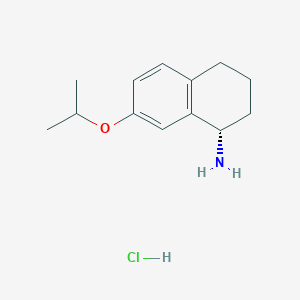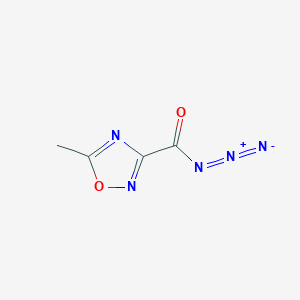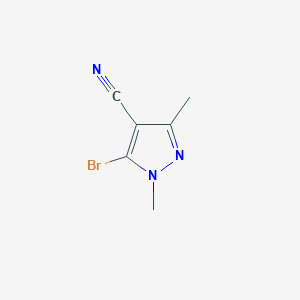
5-ブロモ-1,3-ジメチル-1H-ピラゾール-4-カルボニトリル
説明
“5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One method involves the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
The molecular structure of “5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile” consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .
Physical and Chemical Properties Analysis
The molecular weight of “5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile” is 175.03 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the search results.
科学的研究の応用
生物活性化合物の合成
“5-ブロモ-1,3-ジメチル-1H-ピラゾール-4-カルボニトリル” は、さまざまな生物活性化合物の合成における前駆体として役立ちます。ピラゾール誘導体は、抗炎症、鎮痛、殺虫などの幅広い生物活性を有することが知られています。 たとえば、特定のピラゾール化合物は、耳介浮腫を抑制することによって抗炎症剤として有効であることが示されています .
製薬用途
この化合物は、新しい治療薬の開発のための製薬研究で利用できます。ピラゾールは、その薬理学的意義のために、創薬における一般的な足場です。 それらは、さまざまな生物学的標的に相互作用する阻害剤を作成する際に関係しています .
材料科学と配位化学
材料科学では、 “5-ブロモ-1,3-ジメチル-1H-ピラゾール-4-カルボニトリル” は、特定の磁気的または導電的特性を持つ新素材を作成するための用途がある固体の六配位錯体を調製するために使用できます .
農薬化学
ピラゾール環は、殺虫性化合物の開発においても重要です。 ピラゾールの誘導体は、ヘリオチス・アームギエラやモンシロチョウなどの農作物害虫に対して作用する化合物を製造するために使用されており、この分野における “5-ブロモ-1,3-ジメチル-1H-ピラゾール-4-カルボニトリル” の潜在的な用途を提供しています .
触媒
ピラゾール誘導体は、さまざまな化学反応を促進する触媒における配位子として使用できます。 金属と結合する能力により、有機合成プロセスで有用な触媒錯体の形成につながります .
有機合成
この化合物は、より複雑な分子を構築するための有機合成における貴重な中間体である置換ピラゾールの位置選択的合成にも関与する可能性があります .
作用機序
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes . For instance, some pyrazole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
生化学分析
Biochemical Properties
5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to react with titanium tetrachloride to form binary adducts . Additionally, it is involved in cyanation reactions in the presence of palladium catalysts . These interactions highlight the compound’s versatility and potential utility in biochemical research.
Cellular Effects
The effects of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile, have been shown to inhibit oxidative phosphorylation and ATP exchange reactions . This inhibition can lead to alterations in cellular energy metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It has been reported to inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . . These molecular interactions underscore the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile, exhibit dose-dependent increases in malondialdehyde (MDA) concentration, although these increases may not always be statistically significant . This suggests that the compound’s effects may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on pyrazole derivatives have indicated that higher doses can significantly reduce acetylcholinesterase (AchE) activity, leading to impaired nerve transmission and behavioral changes . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. For instance, the compound’s cyanation in the presence of palladium catalysts is a key metabolic reaction . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell. For instance, pyrazole derivatives have been shown to localize to mitochondria, where they inhibit oxidative phosphorylation and ATP production . These findings provide insights into the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-bromo-1,3-dimethylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPDDBMDVIUYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341871-95-1 | |
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


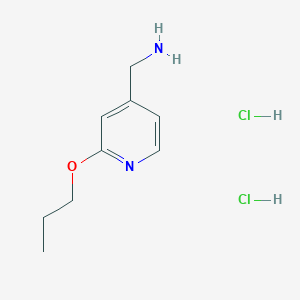
![[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1376599.png)

